N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide - 1464850-76-7

N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide

Catalog Number: EVT-2912554
CAS Number: 1464850-76-7
Molecular Formula: C15H13N3O
Molecular Weight: 251.289
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

  • Compound Description: RS4690 (specifically its (S)-enantiomer) is a potent and selective inhibitor of Dishevelled 1 (DVL1) protein, a key component of the WNT/β-catenin signaling pathway. [] It exhibits anti-cancer activity by disrupting the interaction between DVL1 and its receptor Frizzled, leading to the inhibition of WNT pathway activation. In vitro studies showed that (S)-RS4690 inhibited DVL1 with an EC50 of 0.49 ± 0.11 μM and suppressed the growth of HCT116 colon cancer cells with wild-type APC with an EC50 of 7.1 ± 0.6 μM. [] Additionally, (S)-RS4690 induced significant reactive oxygen species (ROS) production in these cells. []

2-Hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile Citrate

  • Compound Description: This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase implicated in various diseases including Alzheimer's disease, diabetes, and cancer. [, ] Two new crystalline forms of its citrate salt, Form D and Form E, have been developed. [] These forms exhibit advantageous physicochemical properties, potentially enhancing solubility, stability, and bioavailability. []

N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135)

  • Compound Description: STS-135 is a third-generation synthetic cannabinoid (SCB) known to bind with high affinity to cannabinoid receptors. [, ] In vitro studies using human hepatocytes and liver microsomes have identified 29 metabolites of STS-135, primarily arising from oxidation, hydrolysis, and glucuronidation reactions. [, ] The major metabolic pathways involve mono-, di-, and trihydroxylation on the adamantane ring and N-pentyl side chain, as well as dealkylation and oxidative defluorination. []

N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key target for antiplatelet therapy. [] It demonstrates significantly higher potency in inhibiting ADP-induced platelet aggregation compared to other known P2Y12 antagonists. [] Preclinical studies have confirmed its robust in vivo antiplatelet and antithrombotic activities, making it a promising candidate for further development as a potential alternative to clopidogrel. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide

  • Compound Description: This compound is a highly selective inhibitor of aldosterone synthase (CYP11B2), an enzyme responsible for aldosterone production. [] Importantly, it exhibits minimal inhibition of CYP11B1, the enzyme involved in cortisol synthesis, conferring a "cortisol-sparing" profile. [] This selectivity is crucial in avoiding the undesirable suppression of cortisol observed with previous CYP11B2 inhibitors, such as LCI699. [] The compound successfully lowered aldosterone levels in human subjects, highlighting its potential as a novel therapeutic agent for hypertension and other aldosterone-related disorders. []

4-[[5-[(Cyclopentylmethyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5a)

    4-[[6-[(Cyclopentylmethyl)carbamoyl]-3-methylindol-1-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (6a)

      4-[[5-[(2-Ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q)

        N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4a)

        • Compound Description: This compound demonstrates notable antifungal activity. In vitro assays revealed its potent inhibitory effect against Botrytis cinerea, achieving 87.5% inhibition at a concentration of 100 µg/mL. [] This compound represents a promising lead for developing new antifungal agents.

        N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide

        • Compound Description: This compound incorporates an indole-2-carboxamide moiety and was synthesized and characterized using spectroscopic techniques (NMR, LC-MS) and single-crystal X-ray diffraction. [] Its crystal structure reveals a monoclinic crystal system with the space group P21/c. [] The indole and chlorophenoxy rings are not coplanar, and the crystal packing is stabilized by hydrogen bonding and weak C-H⋯π interactions. []
        • Compound Description: CP-316,819 acts as a novel glycogen phosphorylase inhibitor, effectively increasing brain glycogen content by 88 ± 3% in rats. [] This compound exhibits neuroprotective effects by sustaining brain electrical activity and reducing neuronal death during hypoglycemia. [] Its ability to manipulate brain glycogen levels makes it a valuable tool for investigating glycogen's role in brain function and developing potential therapies for hypoglycemic brain injury. []

        N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

        • Compound Description: This compound, synthesized from indole-3-acetic acid and a 1,3,4-oxadiazole derivative, is a pharmacologically active entity. [] A UV spectroscopic method was developed and validated for its quantitative analysis, demonstrating good linearity, accuracy, and precision. [] Stress degradation studies under acidic, basic, oxidative, UV light, and temperature/humidity conditions revealed its susceptibility to degradation. []

        2-Chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide

        • Compound Description: This compound and its derivatives, synthesized from 2-chloro-5-cyanopyridine, exhibited promising antifungal activity in indoor bioassays. [] These findings highlight their potential as lead structures for developing novel antifungal agents.

        N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

        • Compound Description: Acrizanib, a small-molecule VEGFR-2 inhibitor, shows promising therapeutic potential for treating neovascular age-related macular degeneration (AMD). [] It displays potent efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration. [] Its favorable pharmacokinetic profile, including multiple formulation options and an acceptable rabbit ocular PK profile, positions it as a potential noninvasive topical therapy for wet AMD. []
        • Compound Description: These compounds represent a series of indole-substituted 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamides) investigated for their ability to inhibit protein tyrosine kinases, specifically the epidermal growth factor receptor (EGFR) and the non-receptor pp60v-src tyrosine kinase. [] While many exhibited moderate potency against both kinases, no clear relationship between indole ring substitution and activity was observed. [] Interestingly, some derivatives displayed specificity: 5-chloro and 5-bromo derivatives preferentially inhibited pp60v-src, while the 5-trifluoromethyl compound favored EGFR. []

        N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)

        • Compound Description: This compound, synthesized using microwave heating technology, emerged as a potent and selective inhibitor of monoamine oxidase B (MAO-B). [] It exhibited an IC50 of 0.78 µM against MAO-B and demonstrated a competitive mode of inhibition with a Ki value of 94.52 nM. [] Its remarkable inhibitory activity, selectivity over MAO-A, and favorable kinetic profile position it as a promising lead for further optimization in developing new therapies for neurodegenerative diseases.

        5-Methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide and its derivatives

        • Compound Description: This series of compounds, characterized by spectroscopic techniques and elemental analysis, were synthesized and evaluated for their antituberculosis and cytotoxic activities. [] Compound 3c from this series exhibited the highest antitubercular activity, inhibiting Mycobacterium tuberculosis H37Rv growth by 90% at 6.25 µg/mL. [] Additionally, some derivatives showed promising cytotoxicity against specific cancer cell lines, highlighting their potential as leads for developing new therapeutic agents for tuberculosis and cancer.

        5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides

        • Compound Description: This series of compounds, designed based on an X-ray cocrystal structure with GSK-3β, acts as potent ATP-competitive GSK-3β inhibitors with promising in vivo activity in a mouse model of mania. [] These compounds feature a common N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold with variations at the indazole 5-position and the piperidine nitrogen. [] Compound 14i, a representative of this series, displayed encouraging pharmacokinetic properties and efficacy in reducing manic-like behavior in mice. []

        N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

        • Compound Description: This series of compounds, synthesized through a convergent three-step approach, was evaluated for their antibacterial, hemolytic, and enzyme inhibitory activities. [] Several derivatives displayed promising antibacterial activity against Salmonella typhi and Staphylococcus aureus. [] Molecular docking studies provided insights into their enzyme inhibitory potential against α-glucosidase, butyrylcholinesterase, and lipoxygenase. []

        N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

        • Compound Description: This compound's crystal structure, solved by X-ray diffraction, reveals an L-shaped conformation. [] The dihedral angle between the pyridyl rings is 78.37(5)°, and the crystal packing is characterized by weak carbonyl-C=O⋯π(triazolyl) interactions, forming linear supramolecular chains. []

        3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

        • Compound Description: AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes. [] It exhibits an IC50 of 4.2 nM in a FLAP binding assay and 349 nM in a human blood LTB4 inhibition assay. [] AM103 demonstrated efficacy in a murine ovalbumin model of allergen-induced asthma. []

        5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

        • Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a twisted conformation for the 1,3-thiazolidine ring and various dihedral angles between the aromatic rings. [] The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming a three-dimensional network, along with weak C—H⋯O hydrogen bonds and C—H⋯π interactions. []

        5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide

        • Compound Description: This compound's crystal structure, solved by X-ray diffraction, shows an envelope conformation for the 1,3-thiazolidine ring and a chair conformation for the cyclohexane ring. [] The crystal packing involves N—H⋯O and C—H⋯F hydrogen bonds, creating a three-dimensional network. []
        • Compound Description: U93385 acts as a 5-HT1A receptor agonist. [] Modifications at the carboxamide nitrogen (R2) and the carboxamide functionality (R1) were explored to investigate their impact on serotonergic activity and metabolic stability. [] N-methyl and N-ethyl analogs exhibited improved metabolic stability compared to U93385 but showed partial agonist activity in vivo. [] The methyl ketone analog displayed full intrinsic activity in vivo with enhanced potency compared to U93385 and 8-OH-DPAT. []

        (Z)-5-Fluoro-3-(phenyl((5-(pyridin-3-ylmethyl)thiophen-2-yl)amino)methylene)indolin-2-one

        • Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals non-coplanar indole and thiophene rings with a dihedral angle of 46.26(5)°. [] Intramolecular and intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions contribute to the crystal packing. []

        5-Methoxy-3-(1-methylethoxy)-1-phenyl-N-(1H-tetrazol-5-yl)-1H-indole-2-carboxamide-diethylamine

        • Compound Description: This compound, a potential anti-allergy agent, crystallizes in the P21/m space group. [] Its crystal structure shows a nearly planar indole system, a phenyl ring inclined at 68.03° to the indole plane, and a planar tetrazole ring. [] The carboxamide chain adopts an extended conformation. []

        Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

        • Compound Description: This compound's crystal structure, solved by X-ray diffraction, reveals a planar β-lactam ring and a twisted pyrrolidine ring. [] Intramolecular C—H⋯Cl and C—H⋯O hydrogen bonds form five- and six-membered rings, while intermolecular C—H⋯O and N—H⋯O hydrogen bonds link the molecules in the crystal lattice. [] A weak π⋯π interaction between the pyrrole rings further stabilizes the structure. []
        • Compound Description: This study describes the synthesis and characterization of novel co-polyimides derived from the dianhydride 6FDA, the diamine ODA, and the newly synthesized diamine PyDA. [] The incorporation of varying compositions of ODA and PyDA in the polymer backbone significantly influences the thermal and mechanical properties of the resulting materials. [] The synthesized co-polyimides exhibit high thermal stability, good solubility in aprotic polar solvents, and tunable mechanical properties, making them attractive candidates for various applications, including the development of nanocomposites. []

        N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) metabolites

        • Compound Description: This patent discloses metabolites of Acrizanib, a potent VEGFR-2 inhibitor. [] These metabolites are structurally related to Acrizanib and may possess biological activity. [] The patent covers pharmaceutical compositions containing these metabolites, methods for their preparation, and their potential use in treating diseases. []

        1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

        • Compound Description: MK-8033, a dual c-Met/Ron kinase inhibitor, exhibits preferential binding to the activated state of c-Met. [] It demonstrated complete tumor growth inhibition in a c-Met amplified tumor xenograft model. [] MK-8033's selectivity profile and potent inhibitory activity against oncogenic c-Met mutations position it as a promising candidate for cancer treatment. []

        N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

        • Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist. [] It demonstrated efficacy in reducing body weight and food intake in a diet-induced obese (DIO) rat model through a CB1R-mediated mechanism. [] Despite its interaction with the P-glycoprotein transporter, its favorable in vivo efficacy, pharmacokinetic properties, safety margins, and potential for balanced metabolism support its further clinical evaluation for obesity treatment. []

        Properties

        CAS Number

        1464850-76-7

        Product Name

        N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide

        IUPAC Name

        N-(pyridin-3-ylmethyl)-1H-indole-5-carboxamide

        Molecular Formula

        C15H13N3O

        Molecular Weight

        251.289

        InChI

        InChI=1S/C15H13N3O/c19-15(18-10-11-2-1-6-16-9-11)13-3-4-14-12(8-13)5-7-17-14/h1-9,17H,10H2,(H,18,19)

        InChI Key

        KPUPAFHMBIVWEY-UHFFFAOYSA-N

        SMILES

        C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3

        Solubility

        not available

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.